molecular formula C6H11FO5 B12049414 1-fluoro-3,4,5,6-tetrahydroxyhexan-2-one

1-fluoro-3,4,5,6-tetrahydroxyhexan-2-one

Katalognummer: B12049414
Molekulargewicht: 182.15 g/mol
InChI-Schlüssel: RSKQTWRWSVXAHS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Fluoro-3,4,5,6-tetrahydroxyhexan-2-one is an organic compound with the molecular formula C6H11FO5 This compound is characterized by the presence of a fluorine atom and multiple hydroxyl groups attached to a hexane backbone

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 1-fluoro-3,4,5,6-tetrahydroxyhexan-2-one typically involves the fluorination of a suitable precursor, such as a hexane derivative with hydroxyl groups. One common method is the use of electrophilic fluorinating agents like 1-fluoro-2,4,6-trimethylpyridinium tetrafluoroborate . The reaction is carried out under controlled conditions to ensure selective fluorination at the desired position.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to achieve high yield and purity. The choice of fluorinating agent and solvent also plays a crucial role in the efficiency of the production process.

Analyse Chemischer Reaktionen

Types of Reactions: 1-Fluoro-3,4,5,6-tetrahydroxyhexan-2-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or potassium cyanide (KCN).

Major Products:

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

1-Fluoro-3,4,5,6-tetrahydroxyhexan-2-one has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Wirkmechanismus

The mechanism of action of 1-fluoro-3,4,5,6-tetrahydroxyhexan-2-one involves its interaction with molecular targets through its functional groups. The fluorine atom and hydroxyl groups can participate in hydrogen bonding, electrostatic interactions, and covalent bonding with target molecules. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

    1,4,5,6-Tetrahydroxyhexane-2-one: Similar structure but lacks the fluorine atom.

    Hexane, 1-fluoro-: Contains a fluorine atom but lacks multiple hydroxyl groups.

    (3S,4S,5S)-5-fluoro-1,3,4,6-tetrahydroxyhexan-2-one: A stereoisomer with a different spatial arrangement of atoms.

Uniqueness: 1-Fluoro-3,4,5,6-tetrahydroxyhexan-2-one is unique due to the presence of both a fluorine atom and multiple hydroxyl groups, which confer distinct chemical and biological properties

Eigenschaften

Molekularformel

C6H11FO5

Molekulargewicht

182.15 g/mol

IUPAC-Name

1-fluoro-3,4,5,6-tetrahydroxyhexan-2-one

InChI

InChI=1S/C6H11FO5/c7-1-3(9)5(11)6(12)4(10)2-8/h4-6,8,10-12H,1-2H2

InChI-Schlüssel

RSKQTWRWSVXAHS-UHFFFAOYSA-N

Kanonische SMILES

C(C(C(C(C(=O)CF)O)O)O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.